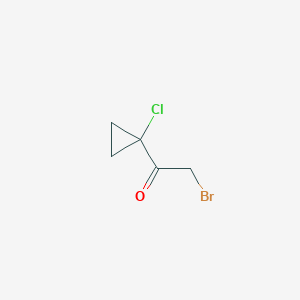

2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(1-chlorocyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClO/c6-3-4(8)5(7)1-2-5/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFFZSUXZGBQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one, a halogenated cyclopropyl ketone of significant interest in synthetic chemistry. While direct literature on this specific molecule is sparse, this document extrapolates from closely related analogues and established chemical principles to detail its probable physicochemical properties, synthesis, reactivity, and potential applications. The unique structural combination of an α-bromo ketone, a carbonyl group, and a 1-chlorocyclopropyl moiety imparts a distinct reactivity profile, making it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. This guide is intended to serve as a foundational resource for researchers looking to explore the chemistry and utility of this compound.

Introduction and Strategic Importance

Halogenated ketones, particularly α-haloketones, are pivotal intermediates in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The incorporation of a cyclopropyl ring, a common motif in medicinal chemistry, can enhance the metabolic stability and binding affinity of bioactive molecules. This compound combines these features, presenting a trifunctional scaffold with multiple reactive centers. Its chlorinated analogue, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is a known key intermediate in the industrial synthesis of prothioconazole, a broad-spectrum triazolethione fungicide.[1][2] This established application underscores the potential of the bromo-analogue as a valuable precursor for novel agrochemicals and pharmaceuticals. The strategic placement of the bromine atom offers a different leaving group potential compared to its chloro counterpart, potentially enabling alternative synthetic strategies and reaction kinetics.

Estimated Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are estimated based on data from structurally similar compounds, such as 2-bromo-1-cyclopropylethanone[3][4][5] and 2-chloro-1-(1-chlorocyclopropyl)ethanone.[6][7]

| Property | Estimated Value | Notes |

| Molecular Formula | C₅H₆BrClO | |

| Molecular Weight | 197.46 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or solid | Based on analogues.[4][6] |

| Boiling Point | > 200 °C at 760 mmHg (with decomposition) | Estimated to be higher than 2-bromo-1-cyclopropylethanone (191.6 °C).[3] |

| Density | ~1.7 - 1.8 g/cm³ | Higher than 2-bromo-1-cyclopropylethanone (~1.7 g/cm³).[3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). Insoluble in water. | Typical for α-haloketones. |

| Stability | Stable under anhydrous conditions. May be sensitive to light and moisture. |

Synthesis and Mechanistic Considerations

The most probable synthetic route to this compound is the α-bromination of the precursor ketone, 1-(1-chlorocyclopropyl)ethan-1-one. This transformation can be achieved using various brominating agents.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(1-chlorocyclopropyl)ethan-1-one

This step is analogous to the synthesis of the intermediate for prothioconazole.[1]

-

To a solution of cyclopropyl methyl ketone in a suitable solvent (e.g., dichloromethane), add a catalyst such as a compound containing metallic aluminum.[1]

-

Cool the reaction mixture to a low temperature (e.g., -5 to 15 °C).

-

Slowly bubble chlorine gas through the solution while maintaining the temperature.

-

Monitor the reaction by Gas Chromatography (GC) until the desired conversion is achieved.

-

Upon completion, quench the reaction and work up to isolate the crude product.

-

Purify the 1-(1-chlorocyclopropyl)ethan-1-one by vacuum distillation.

Step 2: α-Bromination to this compound

This procedure is based on general methods for the acid-catalyzed bromination of ketones.[8][9]

-

Dissolve 1-(1-chlorocyclopropyl)ethan-1-one in a suitable solvent, such as acetic acid or diethyl ether.

-

Add a catalytic amount of a strong acid (e.g., HBr).

-

Slowly add a stoichiometric amount of bromine (Br₂) to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by Thin Layer Chromatography or GC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Mechanistic Insights

The acid-catalyzed α-bromination proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly attacks the electrophilic bromine.[8][9]

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to its multiple reactive sites.

Nucleophilic Substitution

The carbon atom bearing the bromine is highly electrophilic and susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and azoles. This is a key reaction for introducing new functional groups. For instance, reaction with 1,2,4-triazole is a crucial step in the synthesis of prothioconazole from the chloro-analogue.[10][11]

Reactions at the Carbonyl Group

The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol, or addition of organometallic reagents.

Cyclopropyl Ring Reactivity

The cyclopropyl ring, particularly when activated by the adjacent carbonyl group, can participate in ring-opening reactions under certain conditions, such as with strong nucleophiles or under radical conditions.[12][13] This can provide access to linear structures that would be otherwise difficult to synthesize.

Caption: Key reaction pathways of the target compound.

Potential Applications

Given its structural features and reactivity, this compound is a promising building block in several areas:

-

Agrochemicals: As an analogue of a key prothioconazole intermediate, it can be used to synthesize novel fungicides and other pesticides.[1][2]

-

Pharmaceuticals: The cyclopropyl ketone moiety is present in various bioactive molecules. This compound could serve as a precursor for the synthesis of new therapeutic agents. α-amino ketones, accessible from α-bromo ketones, are important pharmacophores.[2]

-

Heterocyclic Chemistry: It is an excellent starting material for the synthesis of a wide range of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, through condensation reactions with appropriate nucleophiles.

Safety and Handling

-

Toxicity: Assumed to be toxic if swallowed and corrosive.[5] α-Haloketones are generally lachrymatory and skin irritants.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent decomposition.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reducing agents.

Conclusion

This compound represents a chemical entity with considerable synthetic potential. By leveraging the known chemistry of its structural components, this guide provides a framework for its synthesis, predicts its key properties, and outlines its likely reactivity and applications. For researchers in agrochemical and pharmaceutical development, this compound offers a versatile platform for the creation of novel and complex molecular architectures. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its full potential as a valuable synthetic building block.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.

-

2-Bromo-1-cyclopropylethanone(CAS#:69267-75-0) MSDS, Density, Boiling Point, Structure, Formula, Molecular Weight. (2025, August 21). Chemsrc. Retrieved February 15, 2026, from [Link]

- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.

-

2-Bromo-1-cyclopropylethanone - Introduction. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]

-

2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.

-

Improved Process For Manufacture Of Prothioconazole. (n.d.). Quick Company. Retrieved February 15, 2026, from [Link]

-

Synthesis of the Intermediate for Prothioconazole. (n.d.). CABI Digital Library. Retrieved February 15, 2026, from [Link]

-

2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- De Kimpe, N., & De Vleeschauwer, M. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3584.

-

Synthesis of α-Bromoketones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

2-Chloro-1-cyclopropylethan-1-one | C5H7ClO | CID 12466591. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2025, March 9). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Developments in the synthesis of α,α-dibromoacetophenones and related compounds. (2019, March 8). ResearchGate. Retrieved February 15, 2026, from [Link]

- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.

- Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). A versatile and one-pot strategy to synthesize α-amino ketones from benzylic secondary alcohols using N-bromosuccinimide. Organic letters, 17(3), 406–409.

-

NMR determination of the fate of the cyclopropyl ring. A, partial... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Scheme 1. Mechanisms of Cyclopropyl Ketone C-C Activation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. (n.d.). Sci-Hub. Retrieved February 15, 2026, from [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023, July 10). PMC. Retrieved February 15, 2026, from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 15, 2026, from [Link]

- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1104–1107.

-

Radical anion rearrangements. aryl cyclopropyl ketyl anions. (n.d.). VTechWorks. Retrieved February 15, 2026, from [Link]

-

Chiral Cyclopropenyl Ketones— Reactive and Selective Diels-Alder Dienophiles. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

- Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemistry, 2013, 1-9.

Sources

- 1. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 2. A versatile and one-pot strategy to synthesize α-amino ketones from benzylic secondary alcohols using N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-cyclopropylethanone | CAS#:69267-75-0 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [sigmaaldrich.com]

- 7. 120983-72-4 Cas No. | 2-Chloro-1-(1-chlorocyclopropyl)ethanone | Apollo [store.apolloscientific.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Radical anion rearrangements. aryl cyclopropyl ketyl anions [vtechworks.lib.vt.edu]

2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of Halogenated Cyclopropyl Ketones

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated ketones serve as pivotal building blocks for the synthesis of complex heterocyclic scaffolds. This guide focuses on the specific class of α-halo cyclopropyl ketones, with an initial focus on the molecular characteristics of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one. Due to the limited availability of experimental data for this specific molecule in public literature, this document will also provide a comprehensive overview of the closely related and well-documented analogue, 2-Bromo-1-cyclopropylethanone . The structural similarities and shared reactive potential make the latter an excellent proxy for understanding the chemical behavior and synthetic utility of this class of compounds.

The primary objective of this whitepaper is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the fundamental properties, synthesis, and safe handling of these valuable chemical intermediates.

Part 1: Analysis of this compound

Molecular Structure and Weight Calculation

The IUPAC name "this compound" defines a precise molecular architecture. The structure consists of an ethanone backbone, substituted at the C1 position with a 1-chlorocyclopropyl group and at the C2 position with a bromine atom.

Based on this structure, the molecular formula is determined to be C₅H₆BrClO. The molecular weight is calculated as follows:

-

Carbon (C): 5 atoms × 12.011 amu = 60.055 amu

-

Hydrogen (H): 6 atoms × 1.008 amu = 6.048 amu

-

Bromine (Br): 1 atom × 79.904 amu = 79.904 amu

-

Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

-

Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

Total Molecular Weight = 197.459 g/mol

This calculated molecular weight is a crucial piece of information for any theoretical studies or future synthetic endeavors involving this compound.

Part 2: A Comprehensive Guide to 2-Bromo-1-cyclopropylethanone

As a close structural analogue, 2-Bromo-1-cyclopropylethanone (CAS No: 69267-75-0) provides a practical foundation for understanding the properties and reactivity of α-bromo cyclopropyl ketones.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 2-Bromo-1-cyclopropylethanone is presented in the table below. This data is essential for reaction planning, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrO | [1], [2] |

| Molecular Weight | 163.01 g/mol | [1], [2] |

| CAS Number | 69267-75-0 | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | 60-65 °C at 10 Torr | [1] |

| Density | ~1.669 g/cm³ | [1] |

| Refractive Index | 1.543 | [1] |

Spectroscopic Data:

While a comprehensive public database of spectra for this specific compound is not available, typical spectroscopic features can be inferred from its structure. For instance, ¹H NMR spectra of similar compounds show characteristic signals for the cyclopropyl and bromomethyl protons.[3]

Synthesis of 2-Bromo-1-cyclopropylethanone

The synthesis of α-bromoketones is a well-established transformation in organic chemistry. A common and effective method involves the direct bromination of the corresponding ketone.

Reaction Workflow:

Caption: Synthetic workflow for 2-Bromo-1-cyclopropylethanone.

Detailed Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of α-bromoketones.[3]

-

Preparation: A solution of cyclopropyl methyl ketone (1 equivalent) in methanol is prepared in a reaction vessel equipped with a stirrer and cooled to -5 °C in an ice-salt bath.

-

Bromination: Bromine (1 equivalent) is added dropwise to the cooled solution. The reaction mixture is stirred at -5 °C for 2 hours.

-

Quenching: After the reaction is complete, water is added to the mixture.

-

Work-up: The reaction system is allowed to warm to room temperature and is then extracted with diethyl ether.

-

Purification: The organic layer is separated, washed with a saturated solution of sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Final Product: The resulting oil is 2-Bromo-1-cyclopropylethanone.

Causality in Experimental Choices:

-

Low Temperature: The reaction is conducted at -5 °C to control the reactivity of bromine and to minimize the formation of polybrominated byproducts.

-

Methanol as Solvent: Methanol is a suitable solvent that can dissolve the starting material and is relatively inert under the reaction conditions.

-

Aqueous Work-up and Bicarbonate Wash: The water quench stops the reaction, and the sodium bicarbonate wash neutralizes any remaining acidic byproducts, such as hydrobromic acid.

Applications in Organic Synthesis

2-Bromo-1-cyclopropylethanone is a versatile intermediate in organic synthesis. It is used in the preparation of various heterocyclic compounds, including:

-

Pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives, which have been investigated as potent and selective human A3 adenosine receptor antagonists.[3]

-

Indolizine derivatives that have shown activity against the Hep-G2 cancer cell line.[3]

Safety and Handling

Hazard Identification:

2-Bromo-1-cyclopropylethanone is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation.[4][5]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H319 (Causes serious eye irritation).[4][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing.[4]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4]

First-Aid Measures:

-

If Swallowed: Get emergency medical help immediately.[4]

-

In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[4]

Storage and Disposal:

-

Storage: Store in a locked, refrigerated, and well-ventilated place. Keep the container tightly closed.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

Conclusion

While direct experimental data on this compound remains elusive, its theoretical molecular weight of 197.459 g/mol can be confidently calculated. For practical applications and a deeper understanding of this class of molecules, 2-Bromo-1-cyclopropylethanone serves as an excellent and well-documented analogue. Its synthesis, physicochemical properties, and safety precautions, as detailed in this guide, provide a solid foundation for researchers working with α-halo cyclopropyl ketones. The synthetic versatility of these compounds ensures their continued importance as building blocks in the development of novel therapeutic agents and other advanced materials.

References

-

ChemBK. 2-Bromo-1-cyclopropylethanone. [Link]

-

PubChem. 2-Bromo-1-cyclopropylethan-1-one. [Link]

-

PubChem. 2-Bromo-1-Cyclopropylethanol. [Link]

-

The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. [Link]

-

PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

PubChem. Ethanone, 1-(1-chlorocyclopropyl)-. [Link]

-

NIST WebBook. Ethanone, 1-cyclopropyl-. [Link]

-

Pharmaffiliates. 2-Bromo-1-(2-chlorophenyl)ethan-1-one. [Link]

Sources

Synthesis pathway for 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

Introduction: The Significance of α-Halo Cyclopropyl Ketones

α-Haloketones are a class of highly versatile synthetic intermediates, prized for their bifunctional reactivity.[1][2] The presence of two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—allows for a wide array of chemical transformations, making them invaluable building blocks in the synthesis of complex organic molecules, particularly heterocycles.[1][3] The target molecule of this guide, this compound, incorporates the unique structural and electronic properties of a cyclopropyl ring, a motif known to enhance biological activity and metabolic stability in agrochemicals and pharmaceuticals.[4] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this valuable compound, intended for researchers and professionals in chemical and drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-stage approach. The primary disconnection is at the Cα-Br bond, pointing to an α-bromination of a ketone precursor. This precursor is identified as 1-(1-chlorocyclopropyl)ethan-1-one. The second disconnection breaks the cyclopropane ring, leading back to a linear halo-alkane precursor.

Our forward synthesis strategy is therefore structured as follows:

-

Part 1: Cyclization to form the Ketone Precursor. Synthesis of 1-(1-chlorocyclopropyl)ethan-1-one via an intramolecular cyclization of a linear dichloro-ketone.

-

Part 2: α-Bromination. Selective bromination at the α-position of the synthesized ketone to yield the final product.

This pathway is chosen for its efficiency and reliance on well-established, high-yielding reaction classes.

Caption: Reaction workflow for precursor synthesis.

Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)ethan-1-one

This protocol is adapted from methodologies described in patent literature, optimized for laboratory scale. [5] Materials:

-

3,5-Dichloro-2-pentanone

-

Sodium hydroxide (or other strong base)

-

Polyol solvent (e.g., ethylene glycol)

-

Round-bottom flask equipped with a distillation apparatus

-

Heating mantle

-

Vacuum source

Procedure:

-

Reaction Setup: In a round-bottom flask, add the polyol solvent and the alkali (e.g., sodium hydroxide). The molar ratio of 3,5-dichloro-2-pentanone to alkali should be approximately 1:2. [5]2. Heating: Heat the mixture to 110–130 °C under constant stirring. [5]3. Addition of Starting Material: Slowly add 3,5-dichloro-2-pentanone dropwise into the heated reaction mixture.

-

Product Distillation: Concurrently, control the internal pressure to approximately 30 mmHg. The product, 1-(1-chlorocyclopropyl)ethan-1-one, will distill from the reaction mixture as it is formed. [5]5. Collection: Collect the distilled product. The reported yield for this method is high, potentially reaching up to 92%. [5]6. Purification: The collected distillate is often of high purity. If necessary, further purification can be achieved by fractional distillation.

Part 2: α-Bromination of 1-(1-chlorocyclopropyl)ethan-1-one

With the ketone precursor in hand, the final step is the selective bromination of the methyl group adjacent to the carbonyl. α-Halogenation of ketones is a fundamental transformation, typically proceeding through an enol or enolate intermediate. [6]Using N-Bromosuccinimide (NBS) with an acid catalyst provides a reliable and selective method for this transformation. [7]

Mechanism of Acid-Catalyzed Bromination

-

Enol Formation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr generated in situ or added). This increases the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon (the methyl group) leads to the formation of a nucleophilic enol intermediate. [6]2. Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine of the brominating agent (e.g., Br₂ or protonated NBS).

-

Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone product and the acid catalyst. [6]

Experimental Protocol: α-Bromination

This generalized protocol is based on standard procedures for the α-bromination of ketones. [6][7] Materials:

-

1-(1-chlorocyclopropyl)ethan-1-one

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

-

A catalytic amount of p-Toluenesulfonic acid (p-TsOH) or a few drops of HBr

-

Light source (e.g., a 100W lamp) for radical initiation, if needed, though the ionic pathway is often sufficient.

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 1-(1-chlorocyclopropyl)ethan-1-one (1.0 eq) in the chosen solvent (e.g., CCl₄) in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) and the acid catalyst to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate. Progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₅H₆BrClO | Calculated |

| Molecular Weight | 197.46 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | [8] |

| Boiling Point | Not readily available, requires experimental determination | - |

| CAS Number | Not assigned for this specific combination | - |

Safety and Handling

-

3,5-Dichloro-2-pentanone: Is a corrosive and lachrymatory substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin. It is also light-sensitive and should be stored properly.

-

α-Haloketones: This class of compounds, including the final product, are potent lachrymators and alkylating agents. [1]They should be handled with extreme care in a fume hood, and all contact with skin and eyes must be avoided.

-

Solvents: Carbon tetrachloride is a known carcinogen and is ozone-depleting; dichloromethane is a suspected carcinogen. Use appropriate engineering controls (fume hood) and PPE.

Conclusion

The synthesis of this compound is a robust two-step process that leverages fundamental organic reactions. The pathway begins with an efficient base-catalyzed intramolecular cyclization to form the key 1-(1-chlorocyclopropyl)ethan-1-one intermediate, followed by a selective acid-catalyzed α-bromination. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable and highly reactive chemical building block, opening avenues for further molecular exploration in agrochemical and pharmaceutical development.

References

- CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.

-

Al-Zaydi, K. M. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 11(8), 595-655. [Link]

-

α-Halo ketone. Wikipedia. [Link]

-

cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

-

Nierenstein reaction. Wikipedia. [Link]

-

Diazomethane (CH2N2). Master Organic Chemistry. [Link]

-

Pace, V., & Holzer, W. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3561. [Link]

-

Experiment 1: Friedel-Crafts Acylation. Department of Chemistry, University of Massachusetts. [Link]

- CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.

- CN104151149A - Synthetic method for 1-acetyl-1-cyclopropane chloride.

-

Diazomethane and Diazoacetic Ester. P. K. College, Contai. [Link]

-

Synthesis of α-bromo aromatic ketones using N-bromosuccinimide. Asian Journal of Organic & Medicinal Chemistry. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 | Benchchem [benchchem.com]

- 5. CN104151149A - Synthetic method for 1-acetyl-1-cyclopropane chloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone | 2703752-35-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Characteristics of Brominated Cyclopropyl Ketones

Foreword: The Cyclopropyl Ketone Moiety in Modern Chemistry

The cyclopropyl ring, a motif of inherent strain and unique electronic character, offers a fascinating playground for chemists. When appended to a ketone, this three-membered ring imparts distinct reactivity and conformational rigidity, making cyclopropyl ketones valuable building blocks in organic synthesis and medicinal chemistry. The introduction of bromine to this scaffold further enhances its utility, providing a handle for subsequent chemical transformations and modulating the molecule's physical and biological properties. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physical and spectroscopic characteristics of brominated cyclopropyl ketones. We will move beyond simple data reporting to explore the underlying principles that govern these properties, providing the causal understanding necessary for rational design and characterization in the laboratory.

The Influence of Bromination on Core Physical Properties

The transition from a simple cyclopropyl ketone, such as cyclopropyl methyl ketone, to its brominated counterpart induces predictable yet significant changes in its physical properties. These alterations are primarily governed by the introduction of the heavy, polarizable, and electronegative bromine atom.

Cyclopropyl methyl ketone is typically a colorless to pale yellow liquid at room temperature.[1][2] It possesses a characteristic fruity odor and is moderately soluble in water (185 g/L at 20°C), while showing excellent solubility in common organic solvents like alcohols and chlorinated solvents.[2][3]

Upon bromination, for instance at the α-position to the carbonyl to form a compound like 2-bromo-1-cyclopropylethan-1-one, several key changes are observed:

-

Molecular Weight: The most immediate change is a substantial increase in molecular weight (e.g., from 84.12 g/mol for C₅H₈O to 163.01 g/mol for C₅H₇BrO).[4][5]

-

Boiling Point & Density: The increased mass and stronger intermolecular van der Waals forces and dipole-dipole interactions resulting from the C-Br bond lead to a significant elevation in boiling point and density. While cyclopropyl methyl ketone boils at approximately 111-114 °C and has a density of about 0.85-0.90 g/mL, its brominated analogues will have considerably higher values.[1][3][6]

-

Solubility: The introduction of the hydrophobic bromine atom generally decreases solubility in polar solvents like water.

These properties are summarized for a comparative overview in the table below.

Table 1: Comparative Physical Properties of Cyclopropyl Methyl Ketone and its α-Bromo Derivative

| Property | Cyclopropyl Methyl Ketone | 2-Bromo-1-cyclopropylethan-1-one (Predicted/Typical) | Rationale for Change |

|---|---|---|---|

| Molecular Formula | C₅H₈O[4] | C₅H₇BrO[5] | Addition of one Br, removal of one H. |

| Molecular Weight | 84.12 g/mol [3] | 163.01 g/mol [5] | Significant mass increase from bromine atom. |

| Boiling Point | 111-114 °C[1] | Significantly higher | Increased intermolecular forces (van der Waals, dipole-dipole). |

| Density | ~0.898 g/mL[3] | > 1.2 g/mL | Increased mass-to-volume ratio due to the heavy bromine atom. |

| Water Solubility | 185 g/L (20°C)[3] | Lower | Increased hydrophobicity from the bromine substituent. |

| Refractive Index | ~1.424[1] | Higher | Increased polarizability of the molecule due to bromine. |

Spectroscopic Characterization: A Multi-faceted Approach

Accurate characterization of brominated cyclopropyl ketones relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Infrared (IR) Spectroscopy: Probing the Carbonyl Group

The most prominent feature in the IR spectrum of any ketone is the strong C=O stretching absorption.[7] For saturated, acyclic ketones, this peak typically appears around 1715 cm⁻¹.[8] The conjugation of the cyclopropyl ring with the carbonyl group can influence this frequency. The C-C bonds within the cyclopropane ring have a higher degree of p-character than typical sp³-hybridized carbons, allowing for some electronic conjugation with the carbonyl π-system. This effect tends to lower the C=O stretching frequency slightly.

The introduction of a bromine atom on the α-carbon (the carbon adjacent to the carbonyl) causes a well-documented shift in the C=O absorption to a higher frequency. This is known as the "field effect" or "inductive effect," where the electronegative halogen withdraws electron density from the Cα-C(O) sigma bond, which leads to a stiffening and shortening of the C=O bond. This typically results in a +15 to +25 cm⁻¹ shift.

-

Cyclopropyl Ketone (Unsubstituted): Expect a strong C=O stretch in the range of 1690-1715 cm⁻¹ .

-

α-Bromo Cyclopropyl Ketone: Expect a strong C=O stretch shifted to 1715-1735 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework.

¹H NMR Spectroscopy: The cyclopropyl ring protons exhibit a complex and characteristic set of signals in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, due to the ring's anisotropic magnetic field.[9]

-

Cyclopropyl Protons: These protons will appear as complex multiplets due to geminal and cis/trans vicinal coupling.

-

α-Protons: Protons on a carbon adjacent to the carbonyl are deshielded and appear in the 2.1–2.6 ppm range.[10]

-

Effect of α-Bromination: Replacing an α-proton with bromine will cause the remaining protons on that carbon to be significantly deshielded, shifting them downfield to the 3.5-4.5 ppm range. The signal for the methine proton on the cyclopropyl ring attached to the carbonyl will also experience a downfield shift.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of 190–220 ppm .[10] Studies on cyclopropyl ketones have shown these signals appear reliably in this region.[11]

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are unusually shielded, appearing far upfield, typically between 5-20 ppm .

-

Effect of α-Bromination: The carbon atom directly bonded to the bromine (Cα) will have its signal shifted significantly downfield, but the effect is less straightforward than in ¹H NMR and depends on substitution. The primary effect is the deshielding due to electronegativity.

Mass Spectrometry (MS): The Definitive Signature of Bromine

Mass spectrometry is an exceptionally powerful tool for confirming the presence and number of bromine atoms in a molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[12]

This isotopic distribution results in a highly characteristic pattern for any bromine-containing fragment, including the molecular ion. A compound with a single bromine atom will exhibit two peaks of almost equal intensity separated by two mass-to-charge units (m/z): the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[12][13] This 1:1 isotopic pattern is an unambiguous indicator for the presence of one bromine atom.

Common fragmentation pathways for ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[13] For an α-bromo cyclopropyl ketone, this could lead to the loss of a bromo-methyl radical (•CH₂Br) or a cyclopropyl radical (•C₃H₅), resulting in characteristic fragment ions.

Table 2: Summary of Key Spectroscopic Signatures for an α-Bromo Cyclopropyl Ketone

| Technique | Feature | Expected Observation | Rationale |

|---|---|---|---|

| IR | Carbonyl (C=O) Stretch | Strong absorption at 1715-1735 cm⁻¹ | Electronegative bromine at α-position stiffens the C=O bond.[8] |

| ¹H NMR | Cyclopropyl Protons | Multiplets, 0.5-2.0 ppm | Shielding effect of the cyclopropane ring current.[9] |

| α-Methylene Protons (-C(O)CH ₂Br) | Singlet or Doublet, 3.5-4.5 ppm | Strong deshielding by both the carbonyl group and the bromine atom. | |

| ¹³C NMR | Carbonyl Carbon | Singlet, >190 ppm | Characteristic chemical shift for a ketone carbonyl.[10][11] |

| α-Methylene Carbon (-C(O)C H₂Br) | Singlet, 30-50 ppm | Strong deshielding effect from the attached bromine atom. |

| MS | Molecular Ion | M and M+2 peaks of nearly equal intensity | Natural 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br.[12] |

Experimental Protocol: A Self-Validating Workflow for Characterization

This section provides a robust, step-by-step methodology for the complete characterization of a newly synthesized batch of a brominated cyclopropyl ketone, such as 2-bromo-1-cyclopropylethan-1-one. The logic behind each step is explained to ensure a self-validating process.

Step 1: Initial Physical Assessment and Solubility

-

Visual Inspection: Observe the sample's physical state (liquid/solid), color, and clarity.

-

Solubility Test: Test solubility in a polar solvent (e.g., D₂O for NMR) and a non-polar organic solvent (e.g., CDCl₃).

-

Scientist's Note: This initial test informs the choice of solvent for NMR analysis. Chloroform-d (CDCl₃) is typically the first choice for non-polar to moderately polar compounds. Poor solubility can lead to weak NMR signals and inaccurate integration.

-

Step 2: Mass Spectrometry (MS)

-

Technique Selection: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI).

-

Data Acquisition: Acquire a full-scan mass spectrum.

-

Analysis:

-

Identify the molecular ion region. Look for the characteristic M and M+2 peaks with a ~1:1 intensity ratio.

-

Confirm that the mass corresponds to the expected molecular formula (e.g., 161.97 for C₅H₇⁷⁹BrO and 163.97 for C₅H₇⁸¹BrO).

-

Analyze major fragment ions to corroborate the proposed structure.

-

Scientist's Note: This step is the most critical for confirming the presence of bromine. If the M/M+2 pattern is absent, the bromination reaction has likely failed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

Step 3: Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid, cast a thin film between two NaCl or KBr plates. For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

-

Analysis:

-

Locate the strong C=O stretching band. Its position should be in the expected range of 1715-1735 cm⁻¹.

-

Identify C-H stretching bands (~2850-3100 cm⁻¹) and other fingerprint region absorptions.

-

Scientist's Note: A C=O band significantly below 1715 cm⁻¹ may suggest the starting material (unbrominated ketone) is still present. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the sample is not a hydrated form.

-

Step 4: NMR Spectroscopy (¹H, ¹³C, and DEPT-135)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹H NMR Analysis:

-

Integrate all signals. The ratio of integrals should match the number of protons in the proposed structure (e.g., for C₅H₇BrO, a ratio of 2:1:4 for the CH₂, CH, and cyclopropyl protons, respectively).

-

Analyze chemical shifts and coupling patterns (multiplicity) to assign signals to specific protons.

-

-

¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

¹³C & DEPT-135 Analysis:

-

Identify the low-field carbonyl signal (>190 ppm).

-

Use the DEPT-135 spectrum to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like the carbonyl carbon) will be absent in the DEPT-135 spectrum.

-

Assign all carbon signals based on their chemical shifts and DEPT information.

-

Scientist's Note: A combination of 1D and 2D NMR experiments (like COSY and HSQC) can be employed for unambiguous assignment of all protons and carbons in more complex structures.

-

Visualization of Key Concepts

Diagrams can simplify complex information, making relationships and workflows easier to understand.

Caption: Correlation between structural features and key spectroscopic signals.

Caption: A streamlined workflow for the characterization of brominated cyclopropyl ketones.

Conclusion

The physical characteristics of brominated cyclopropyl ketones are a direct consequence of their unique structural components: the strained three-membered ring, the polar carbonyl group, and the heavy, electronegative bromine atom. A thorough understanding of how these features influence bulk properties like boiling point and solubility, as well as spectroscopic signatures in IR, NMR, and MS, is paramount for any scientist working with these valuable compounds. The distinct isotopic pattern of bromine in mass spectrometry provides an unequivocal confirmation of its presence, while IR and NMR spectroscopy allow for detailed structural elucidation. By following a logical, multi-technique characterization workflow, researchers can confidently verify the identity and purity of these important synthetic intermediates.

References

-

Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. (2025, August 6). ResearchGate. [Link]

-

LaLonde, R. T., Ferrara, P. B., & Debboli, A. D., Jr. (n.d.). Characteristics of various reactions of bromine with arylcyclopropanes. The Journal of Organic Chemistry. [Link]

-

Ethanone, 1-cyclopropyl-. (n.d.). NIST WebBook. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

-

2-Bromo-1-cyclopropylethan-1-one. (n.d.). PubChem. [Link]

-

Wiberg, K. B., Barth, D. E., & Schertler, P. H. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

-

Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. [Link]

-

Hydrosilylation of cyclopropyl phenyl ketone monitored by the NMR spectroscopy. (n.d.). ResearchGate. [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023, April 27). PMC. [Link]

-

β-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]

-

13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. (n.d.). [Source not specified]. [Link]

-

Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1: Synthesis of Ketone Precursors. (2013, June 24). PubMed. [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL. [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. [Link]

-

Ketones. (n.d.). OpenOChem Learn. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. [Link]

Sources

- 1. Cyclopropyl methyl ketone | 765-43-5 [chemicalbook.com]

- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Cyclopropyl methyl ketone, 98% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 5. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopropyl methyl ketone 99 765-43-5 [sigmaaldrich.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ketones | OpenOChem Learn [learn.openochem.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Advanced Synthesis Guide: Key Intermediates in Prothioconazole Production

The following technical guide details the synthesis and key intermediates of Prothioconazole, designed for research and development professionals.

Strategic Overview & Retrosynthetic Analysis

Prothioconazole (CAS: 178928-70-6) is a systemic triazolinthione fungicide.[1] Unlike standard triazoles (e.g., tebuconazole) which rely on a 1,2,4-triazole ring, prothioconazole features a triazole-thione moiety.[2] This structural distinction dictates a unique synthetic strategy, particularly in the final ring-closure or functionalization steps.

Chemical Structure: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazole-3-thione[1][3][4][5][6][7]

Retrosynthetic Logic: The molecule is constructed from three primary synthons:

-

The Core Linker: A propyl backbone containing a quaternary chiral center.

-

The Lipophilic Domain: A 1-chlorocyclopropyl group and a 2-chlorobenzyl group.[6][8][9][10]

-

The Active Pharmacophore: The 1,2,4-triazole-3-thione ring.[6][7][9]

Industrial synthesis typically converges on two advanced pathways:

-

Pathway A (Traditional): Construction of the "Desthio" triazole alcohol followed by sulfurization.

-

Pathway B (Advanced/Green): Epoxide ring-opening with hydrazine, followed by cyclization with glyoxylic acid and thiocyanate.

Primary Synthesis Pathways (Visualized)

Pathway A: The Triazole-Ketone Route (Traditional)

This route builds the carbon skeleton via Grignard addition to a triazole-substituted ketone.

Figure 1: Traditional synthesis involving the "Desthio" intermediate and late-stage sulfurization.

Pathway B: The Hydrazine-Thiocyanate Route (Advanced)

This route avoids hazardous n-Butyllithium and high-temperature sulfurization by constructing the thione ring in situ.

Figure 2: The "Bayer" advanced route utilizing hydrazine and glyoxylic acid for thione ring formation.

Deep Dive: Key Intermediates

Intermediate A: 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one[10]

-

Role: The scaffold for the Traditional Route.

-

Synthesis Insight: Formed by the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole.[10][11]

-

Critical Quality Attribute (CQA): Regioselectivity. 1,2,4-triazole is an ambident nucleophile. Conditions must favor N-1 alkylation over N-4 to avoid isomeric impurities.

-

Impurity Profile: The "symmetric" isomer (N-4 alkylation) is a common byproduct that is difficult to separate downstream.

Intermediate B: 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane (The Epoxide)

-

Role: The electrophile for the Hydrazine Route.

-

Synthesis Insight: Typically synthesized via the Corey-Chaykovsky reaction (sulfur ylide addition) to 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone . Alternatively, it can be formed from the chlorohydrin precursor.

-

Stability: Sensitive to moisture and acid; prone to polymerization if stored improperly.

-

Reactivity: The steric bulk of the 1-chlorocyclopropyl group makes nucleophilic attack at the quaternary carbon difficult, directing the hydrazine attack to the terminal methylene carbon (regioselective ring opening).

Intermediate C: Prothioconazole-desthio[5][12][13]

-

Chemical Name: 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol.[3][4][5][8][12][13][14]

-

Role: The direct precursor in Pathway A; a major metabolite and impurity.

-

Toxicology: This compound is often more persistent than the parent thione and is a regulated residue.

-

Transformation: Conversion to prothioconazole requires lithiation (n-BuLi) followed by quenching with elemental sulfur, or high-temperature reaction with sulfur in polar solvents (DMF/NMP).

Experimental Protocols (Representative)

Protocol 1: Synthesis of the Triazole Ketone (Intermediate A)

Based on optimized nucleophilic substitution parameters.

-

Reagents: 2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), Potassium Carbonate (1.5 eq).

-

Solvent: Acetone or Acetonitrile.

-

Procedure:

-

Charge the reactor with solvent and K₂CO₃.

-

Add 1,2,4-triazole and stir at reflux (60-80°C) for 30 minutes to form the potassium salt.

-

Dropwise add 2-chloro-1-(1-chlorocyclopropyl)ethanone over 1 hour.

-

Maintain reflux for 4-6 hours. Monitor by HPLC for disappearance of the chloroketone.

-

Workup: Filter inorganic salts. Concentrate the filtrate. Recrystallize from Isopropanol to remove the N-4 isomer.

-

-

Yield Target: >85%.

Protocol 2: Thione Ring Closure via Glyoxylic Acid (Pathway B)

Based on Patent WO2018010539/EP3486236 methodology.

-

Step 1 (Hydrazone Formation):

-

Dissolve 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinopropane-2-ol (Hydrazine Int) in Dichloromethane (DCM).

-

Add 50% aqueous Glyoxylic Acid (1.1 eq) dropwise at 20-25°C.

-

Stir for 2 hours. Phase separate and wash the organic layer.

-

-

Step 2 (Cyclization):

-

To the organic phase containing the hydrazone, add Ammonium Thiocyanate (1.2 eq) and a catalytic amount of acid (e.g., Formic acid or HCl).

-

Heat to reflux (40°C for DCM, higher if Toluene is used) for 6-10 hours.

-

Mechanism: The thiocyanate attacks the hydrazone carbon, followed by cyclodehydration to form the triazole-thione ring.

-

-

Purification:

-

Cool to room temperature. Wash with water.

-

Concentrate and recrystallize from Toluene/Heptane.

-

-

Yield Target: >90% (High purity, free of elemental sulfur).

Technical Comparison of Pathways

| Feature | Pathway A (Traditional) | Pathway B (Hydrazine/Green) |

| Key Reagents | Grignard, n-BuLi, Elemental Sulfur | Hydrazine, Glyoxylic Acid, Thiocyanate |

| Safety Profile | Low: Requires cryogenic lithiation or high-temp sulfurization. | High: Mild conditions, aqueous reagents possible. |

| Impurity Profile | High risk of Desthio impurity and sulfur residues.[2] | Lower risk of Desthio; main impurities are uncyclized hydrazones. |

| Cost Efficiency | Moderate (Lithium reagents are expensive). | High (Raw materials are commodities). |

| Scalability | Limited by heat transfer (exotherms). | Excellent (Standard stirred tank reactors). |

References

-

Bayer CropScience AG. Method for synthesizing prothioconazole and optically active isomers thereof and intermediates. EP3486236A1. European Patent Office. Link

-

Bayer AG. Process for the preparation of prothioconazole.[15] US Patent 5,789,430.[16][17] USPTO.[11] Link

-

Wang, L., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1).[11] Link

-

Anhui Jiuyi Agriculture Co Ltd. Intermediate compound and method for synthesizing prothioconazole.[16][17] CN106749057A. Google Patents. Link

-

Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Prothioconazole. (2008).[6][7][11][14] Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. WO2020134104A1 - Preparation method for prothioconazole - Google Patents [patents.google.com]

- 3. WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates - Google Patents [patents.google.com]

- 4. WO2017097882A1 - Liquid formulations containing prothioconazole - Google Patents [patents.google.com]

- 5. apvma.gov.au [apvma.gov.au]

- 6. WO2018010539A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof - Google Patents [patents.google.com]

- 7. fao.org [fao.org]

- 8. Improved Process For Manufacture Of Prothioconazole [quickcompany.in]

- 9. CN113666840B - Preparation method of prothioconazole intermediate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. alpha-(1-Chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-1H-1,2,4-triazole-1-ethanol | C14H15Cl2N3O | CID 119361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. eiet.iikii.com.sg [eiet.iikii.com.sg]

- 14. openknowledge.fao.org [openknowledge.fao.org]

- 15. WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane - Google Patents [patents.google.com]

- 16. EP3486236A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof - Google Patents [patents.google.com]

- 17. CN106749057A - Intermediate compound and method for synthesizing prothioconazole - Google Patents [patents.google.com]

Methodological & Application

Application Note: Process Analytical Monitoring of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one Reactions

Topic: Analytical methods for monitoring 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one reactions Content Type: Application Note & Protocol Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals.[1][2]

Abstract

This guide details the analytical protocols for monitoring the reactivity and stability of This compound (BCCE), a critical intermediate in the synthesis of the fungicide Prothioconazole .[1][2][3] Due to the molecule's thermal instability and high susceptibility to nucleophilic attack (lability of the

Part 1: The Chemical Context & Analytical Challenge

Reaction Scope

BCCE is typically employed as an electrophile to alkylate heterocycles, most notably 1,2,4-triazole , to form the prothioconazole scaffold [1].[2] The reaction monitoring must track:

-

Consumption of BCCE (Starting Material).

-

Formation of Product: 2-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)ethan-1-one.[1][2]

-

Critical Impurities:

The Stability Paradox

BCCE combines a strained cyclopropyl ring with a reactive

-

Thermal Instability: At injector port temperatures (>200°C), BCCE can undergo dehydrohalogenation or ring opening, making GC analysis risky for quantitative impurity profiling [2].[2]

-

Solution Instability: In basic or neutral protic solvents, the bromine is rapidly displaced.[2]

Strategic Decision: RP-HPLC with acidic buffering is the required methodology.[1][2] The low pH stabilizes the

Part 2: Analytical Strategy & Workflow

Logic Flow Diagram

The following diagram illustrates the critical decision pathways for analyzing this specific reaction matrix.

Figure 1: IPC workflow emphasizing the critical quenching step to prevent ex-situ reaction progression.

Part 3: Detailed Experimental Protocols

Protocol A: RP-HPLC Method for Reaction Monitoring

Objective: Separate BCCE, Triazole, and the N-alkylated product.

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | C18 provides adequate retention for the lipophilic BCCE while separating polar triazoles.[1][2] |

| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Acidic pH (~2.[2]5) suppresses silanol activity and stabilizes the |

| Mobile Phase B | Acetonitrile (MeCN) (HPLC Grade) | Required for eluting the lipophilic BCCE and reaction product.[2] |

| Flow Rate | 1.0 mL/min | Standard backpressure balance.[2] |

| Column Temp | 25°C - 30°C | Do not heat. Higher temps accelerate on-column degradation.[1][2] |

| Detection | UV @ 210 nm and 254 nm | 210 nm for the ketone carbonyl; 254 nm for the triazole ring.[2] |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

Gradient Program:

-

0.0 min: 90% A / 10% B (Hold 2 min to elute excess Triazole)

-

15.0 min: Ramp to 20% A / 80% B (Elute Product and BCCE)

-

18.0 min: Hold at 20% A / 80% B

-

18.1 min: Re-equilibrate to 90% A / 10% B

Protocol B: Sampling and Quenching (The "Freeze" Method)

Criticality: Since the alkylation reaction is often base-mediated, injecting an unquenched sample allows the reaction to continue in the HPLC vial, yielding false "high conversion" data.[2]

Materials:

-

Quench Buffer: 50:50 Water:MeCN with 0.5% Formic Acid or Phosphoric Acid.[2]

-

1.5 mL HPLC Vials.

Procedure:

-

Prepare Vials: Pre-fill HPLC vials with 950 µL of Quench Buffer . Keep these chilled (4°C) if possible.

-

Sampling: Withdraw 50 µL of the reaction mixture using a calibrated micropipette.

-

Quench: Immediately dispense the sample into the pre-filled vial. Cap and vortex for 5 seconds.

-

Filtration: If solid salts (e.g., KBr/KCl) are present, filter through a 0.2 µm PTFE syringe filter before analysis.

Part 4: Data Interpretation & Troubleshooting

Elution Order & Identification

Under the prescribed conditions, the elution order typically follows polarity:

-

1,2,4-Triazole (Excess Reagent):

min (Highly polar, elutes in void volume). -

Hydrolysis Impurity (

-hydroxy ketone): -

Target Product (N-alkylated):

min. -

BCCE (Starting Material):

min (Most lipophilic due to Cl/Br substitution).[2]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Ghost Peak (Broad) | On-column degradation of BCCE. | Lower column temperature to 20°C. Ensure Mobile Phase A is acidic (pH < 3).[2] |

| Split Peaks | Sample solvent mismatch. | Ensure the Quench Buffer matches the initial mobile phase (high water content).[2] |

| New Peak appearing over time in vial | Reaction not quenched. | Increase acid concentration in Quench Buffer or store samples at 4°C in autosampler. |

| High Backpressure | Precipitation of salts (KBr).[2] | Ensure filtration step (0.2 µm) is performed after quenching.[2] |

Part 5: Safety Considerations

Warning: this compound is a potent lachrymator (tear gas agent) and alkylating agent.[1]

-

Engineering Controls: All weighing and sampling must occur inside a functioning fume hood.

-

Waste Disposal: HPLC waste containing this compound must be treated as hazardous halogenated waste.[2] Neutralize excess alkylating agents with dilute ammonia or thiosulfate solution before disposal if required by local EHS protocols.[2]

References

-

Synthesis of Prothioconazole Intermediates

-

Instability of

-Haloketones: -

Reaction Monitoring Principles

Sources

- 1. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]

- 2. Prothioconazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

Application Note: Regioselective Synthesis of 2-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)ethan-1-one

Executive Summary

This application note details the optimized protocol for the reaction between 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one (hereafter "

Achieving high yield in this reaction requires mastering the regioselectivity between the N1 and N4 positions of the triazole ring and suppressing the formation of quaternary salts. This guide provides a validated protocol using Phase Transfer Catalysis (PTC) to ensure N1-selectivity (>90%) and operational safety.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an

-

N1-Attack (Thermodynamic & Kinetic Favorite): Leads to the desired bioactive intermediate.

-

N4-Attack (Secondary Pathway): Leads to the symmetric byproduct, which is pharmacologically inactive in this context.

Reaction Pathway Diagram

The following diagram illustrates the reaction nodes, highlighting the critical divergence between the desired N1-alkylation and the N4-byproduct.

Figure 1: Reaction pathway showing the bifurcation between N1 (desired) and N4 (undesired) alkylation.

Experimental Protocol: Phase Transfer Catalysis Method

While simple base/solvent systems (e.g.,

Reagents & Stoichiometry[1]

| Component | Role | Equiv. | Notes |

| This compound | Electrophile | 1.0 | Limiting reagent. Handle in fume hood (Lachrymator). |

| 1,2,4-Triazole | Nucleophile | 1.2 | Slight excess drives conversion. |

| Sodium Hydroxide (NaOH) | Base | 1.3 | Used as 30-40% aq. solution. |

| PEG-1000 | Catalyst | 0.05 | Phase Transfer Catalyst (PTC). |

| Toluene | Solvent | 10 Vol | 10 mL per gram of ketone. |

Step-by-Step Procedure

-

Preparation of Nucleophile Phase:

-

In a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 1,2,4-Triazole (1.2 equiv) and Toluene (5 Vol).

-

Add PEG-1000 (0.05 equiv).

-

Add NaOH (30% aq solution, 1.3 equiv) dropwise while stirring.

-

Observation: The mixture will form a biphasic system. Stir at room temperature for 30 minutes to ensure deprotonation and formation of the sodium triazolate salt at the interface.

-

-

Addition of Electrophile:

-

Dissolve

-Bromo Ketone (1.0 equiv) in Toluene (5 Vol). -

Critical Step: Add the ketone solution dropwise to the reaction mixture over 30–60 minutes.

-

Control: Maintain internal temperature between 20–25°C during addition. Rapid addition causes localized heating, promoting N4-alkylation.

-

-

Reaction Phase:

-

Heat the mixture to 50–60°C .

-

Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:1) every hour.

-

Endpoint: Reaction typically completes in 4–6 hours. Look for the disappearance of the bromo-ketone peak.

-

-

Workup & Isolation:

-

Cool the mixture to 15°C.

-

Add water (5 Vol) to dissolve inorganic salts (NaBr). Separate the phases.

-

Wash the organic (Toluene) layer with water (2 x 3 Vol) to remove unreacted triazole and PEG.

-

Dry organic layer over anhydrous

. -

Crystallization: Concentrate the toluene solution under reduced pressure to ~20% volume. Cool to 0–5°C. The product, 2-(1-chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)ethan-1-one , will crystallize as a white/off-white solid.

-

Filter and wash with cold toluene/hexane (1:1).

-

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Recommended Range | Consequence of Deviation |

| Temperature | 50–65°C | >70°C: Increases N4 isomer and quaternary salt formation.<40°C: Reaction stalls; incomplete conversion. |

| Base Strength | pH > 10 | Weak bases ( |

| Water Content | Biphasic (Controlled) | Total absence of water (anhydrous conditions) makes the inorganic base insoluble. PTC requires trace water to function. |

Troubleshooting Guide

-

Problem: High levels of N4 isomer (>10%).

-

Solution: Reduce reaction temperature by 10°C and increase reaction time. Ensure the ketone is added slowly to avoid high local concentrations.

-

-

Problem: Low Yield / Sticky Solid.

-

Solution: This often indicates over-alkylation (quaternization). Ensure the triazole is in excess (1.2–1.5 equiv) relative to the ketone. If the product oils out, recrystallize from Isopropanol/Water instead of Toluene.

-

-

Problem: Hydrolysis of Cyclopropyl Ring.

-

Solution: Rare under these conditions, but avoid strong mineral acids during workup. The 1-chlorocyclopropyl group is acid-sensitive.[1]

-

Analytical Validation

To validate the synthesized material, compare against the following spectral characteristics.

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 103–105°C (Lit. value).

-

1H NMR (400 MHz,

):- 8.20 (s, 1H, Triazole-H)

- 7.95 (s, 1H, Triazole-H)

-

5.60 (s, 2H,

-

1.50–1.80 (m, 4H, Cyclopropyl-

-

Mass Spectrometry (ESI+):

-

calc. for

-

Look for the characteristic Chlorine isotope pattern (3:1 ratio for

).

-

calc. for

Safety & Handling

- -Bromo Ketone: Potent lachrymator (tear gas agent) and skin irritant. All solids and solutions must be handled in a functioning fume hood. Double-glove (Nitrile) is recommended.

-

1,2,4-Triazole: Irritant and potential reproductive toxin. Avoid dust inhalation.[2][3][4][5]

-

Waste Disposal: Aqueous waste contains bromides and PEG. Organic waste contains toluene. Dispose of according to halogenated solvent protocols.

References

-

Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017).[6] Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41–47.[6]

-

Bayer AG. (2004). Method for producing 2-(1,2,4-triazol-1-yl)-ethanols. US Patent 6,720,428 B2.[7] (Describes the broader context of Prothioconazole intermediates).

-

Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5, 233–237.[8] (Provides context on N1 vs N4 selectivity).

Sources

- 1. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. EP3486236A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Phase Transfer Catalysis in the Synthesis of Prothioconazole

Abstract

Prothioconazole, a broad-spectrum triazolinthione fungicide, is a cornerstone of modern crop protection.[1][2] Its synthesis, however, presents significant challenges, often involving reactions between immiscible aqueous and organic phases, which can lead to slow reaction rates, low yields, and the need for harsh conditions or expensive solvents.[3][4] This technical guide details the application of Phase Transfer Catalysis (PTC) as a powerful methodology to overcome these hurdles in the industrial synthesis of prothioconazole and its key intermediates. By facilitating the transport of reactive anions across the phase boundary, PTC significantly enhances reaction efficiency, improves yields, and promotes greener manufacturing processes.[5][6] This document provides an in-depth look at the underlying mechanisms, presents detailed experimental protocols, and summarizes key performance data for researchers and process chemists in the agrochemical industry.

Introduction: The Synthetic Challenge

The synthesis of prothioconazole involves several key transformations, including cyclization and nucleophilic substitution reactions.[1][3][7] A common issue in these steps is the poor mutual solubility of the organic substrate and the inorganic nucleophile (e.g., hydroxides, triazole salts).[4][8] Traditionally, this problem is addressed by using polar aprotic solvents like DMF or DMSO, which can dissolve both reactants. However, these solvents are often expensive, have high boiling points making them difficult to remove, and can pose environmental and safety concerns.[4] Phase Transfer Catalysis offers an elegant and industrially viable alternative, enabling these crucial reactions to proceed efficiently in a two-phase system.[5][9]

The Principle of Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., liquid-liquid or solid-liquid).[9] The catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), acts as a shuttle for the reacting anion.[10][11] The lipophilic (fat-loving) nature of the catalyst's organic groups allows the entire ion-pair (e.g., Q⁺-Nucleophile⁻) to migrate from the aqueous or solid phase into the organic phase.[4] Once in the organic phase, the "naked" anion is highly reactive and readily attacks the organic substrate. After the reaction, the catalyst shuttles the leaving group back to the aqueous phase, regenerating itself for another catalytic cycle.[4][10]

Caption: General mechanism of Phase Transfer Catalysis (Starks' Extraction Mechanism).[10]

Key Applications in Prothioconazole Synthesis

PTC has been successfully implemented in at least two critical stages of prothioconazole synthesis, dramatically improving process efficiency and yield.

Cyclization of 3,5-dichloro-2-pentanone

A key intermediate in several prothioconazole synthesis routes is 1-chloro-1-acetyl-cyclopropane.[12][13] This intermediate is formed via an intramolecular cyclization of 3,5-dichloro-2-pentanone using a strong base, such as sodium hydroxide.[14] In a biphasic system (e.g., dichloromethane and aqueous NaOH), the reaction is extremely slow. The introduction of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the substrate, enabling a rapid ring-closing reaction.[14][15]

Nucleophilic Addition/Substitution Reactions

In a synthetic route starting from α-acetyl-γ-butyrolactone, a crucial step involves the reaction of 3,5-dichloro-2-pentanone with sodium hydroxide.[6] Without a catalyst, this reaction proceeds with a meager 9% yield. The introduction of tetrabutylammonium hydrogen sulfate as a phase transfer catalyst dramatically increases the yield to 72.1%.[6] Similarly, PTCs are used for the N-alkylation of 1,2,4-triazole with chloro-ketone intermediates, where the catalyst helps transfer the triazole anion into the organic phase to react with the substrate.[8][16]

Data Summary: Performance of Phase Transfer Catalysts

The following table summarizes the quantitative improvements achieved by incorporating PTCs in prothioconazole synthesis pathways.

| Reaction Step | Substrate | Reagents | Phase Transfer Catalyst | Yield (w/o PTC) | Yield (w/ PTC) | Source(s) |

| Cyclization | 3,5-dichloro-2-pentanone | 20% aq. NaOH, Dichloromethane | Tetrabutylammonium Bromide (TBAB) | Not Reported | High Yield (Qualitative) | [12][14] |

| Nucleophilic Reaction | 3,5-dichloro-2-pentanone | Sodium Hydroxide | Tetrabutylammonium Hydrogen Sulfate | 9% | 72.1% | [6] |